

neotrehalosadiamine NTD kanosamine relationship

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Compound Focus: Kanosamine

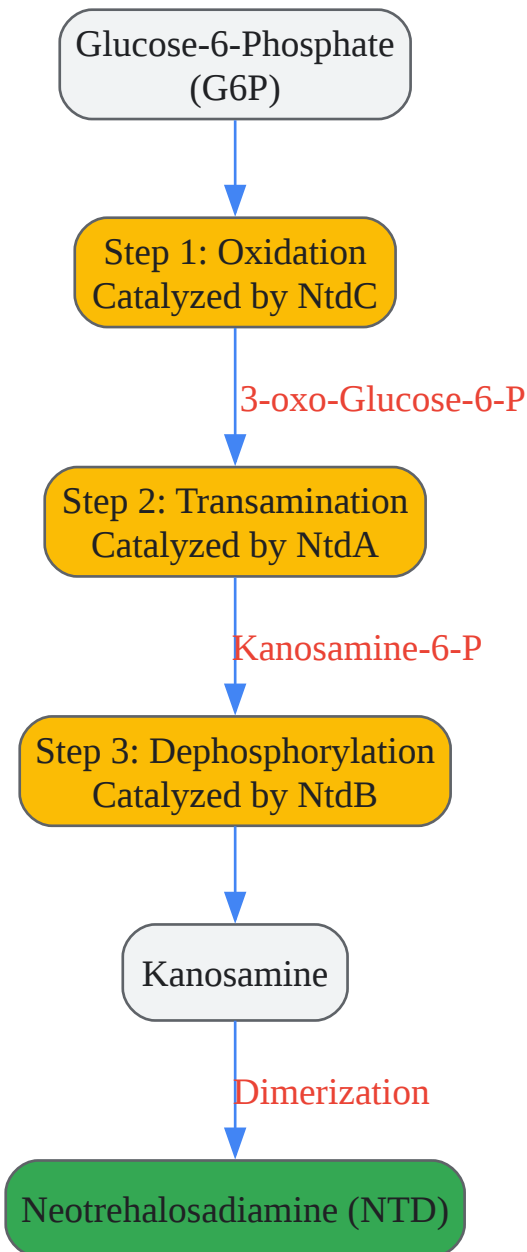
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Biosynthetic Pathway and Key Experiments

The production of both NTD and **kanosamine** is governed by the **ntdABC operon**, which is activated by the transcriptional regulator **NtdR** in the presence of either NTD or **kanosamine** itself [1] [2]. The pathway starts from glucose-6-phosphate (G6P), a central metabolic intermediate.



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Diagram of the NTD/**Kanosamine** biosynthetic pathway from glucose-6-phosphate [1] [3].

A key experimental finding that illuminates the metabolic function of this pathway is its ability to compensate for a disrupted Pentose Phosphate (PP) pathway.

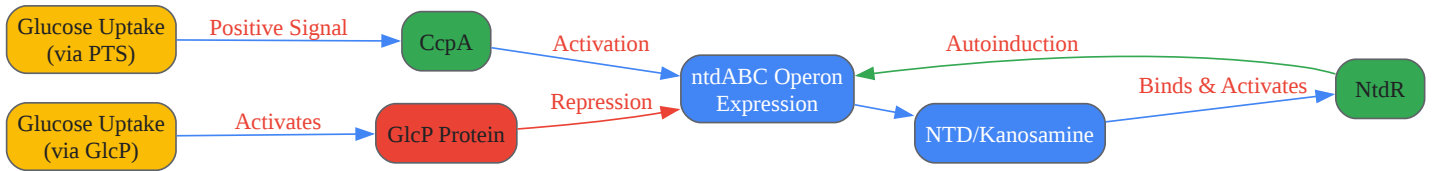
- **Experimental Observation:** A *B. subtilis* mutant with a disrupted *zwf* gene (lacks glucose-6-phosphate dehydrogenase, the first enzyme in the PP pathway) shows a severe growth defect at low inoculation densities [1].

- **Suppression of Defect:** This growth defect is suppressed in a *zwf glcP* double mutant. The *glcP* gene, located downstream of *ntdABC* and co-transcribed with it, represses the operon. Its disruption leads to overexpression of the NTD/**kanosamine** pathway [1] [4].
- **Metabolic Insight:** Metabolome analysis revealed that activating the *ntdABC* operon causes an accumulation of TCA cycle intermediates and an increase in the intracellular NADPH pool. The malic enzyme YtsJ can then generate NADPH by converting malate to pyruvate. This provides an alternative route for NADPH generation, bypassing the blocked PP pathway [1].

Regulatory Mechanisms

The synthesis of NTD and **kanosamine** is finely tuned by a dual regulatory system that responds to different glucose uptake pathways, as summarized below.

Regulatory Factor	Effect on <i>ntdABC</i> Expression / NTD Production	Proposed Mechanism
NtdR	Strong Activation [1] [2]	Transcriptional activator; binds to NTD or kanosamine, inducing its own and the <i>ntdABC</i> operon's expression.
CcpA	Activation (Catabolite Activation) [4]	Master carbon catabolite regulator; activates <i>ntdABC</i> in response to high glycolytic flux (e.g., fructose-1,6-bisphosphate levels).
GlcP	Repression [1] [4]	Glucose/H ⁺ symporter; represses <i>ntdABC</i> expression when transporting unphosphorylated glucose.
Glucose-PTS	Activation (Substrate Provision) [4]	Predominant glucose uptake system; phosphorylates glucose to G6P, the direct substrate for the NTD/kanosamine pathway.
RNAP mutation (rpoB5)	Strong Activation [2]	Mutant RNA polymerase enhances recognition of the σ A-dependent <i>ntdABC</i> promoter, leading to overproduction.



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Regulatory network of the NTD/**kanosamine** biosynthetic operon *ntdABC* [1] [4].

Methodology for Key Experiments

For researchers looking to replicate or build upon these findings, here are the core methodologies used in the cited studies.

- **Assaying Autoinduction of *ntdABC* [1]**

- **Strain Construction:** Use a strain carrying a transcriptional fusion of the *ntdABC* promoter (P*ntdABC*) to a reporter gene like λ cZ (e.g., strain TI482).
- **Culture and Treatment:** Grow the reporter strain in appropriate medium and treat with purified NTD or **kanosamine**.
- **Measurement:** Monitor the activity of the promoter by measuring β -galactosidase activity. An increase in activity upon addition of the molecules confirms their autoinducer function.

- **Studying the Metabolic Role via Mutant Analysis [1]**

- **Mutant Generation:** Construct a *zwf* deletion mutant (defective in the PP pathway) and a *zwf glcP* double mutant.
- **Growth Phenotype Analysis:** Inoculate these mutants into a defined medium (e.g., S7N with glucose and glutamate) at different cell densities (e.g., 2%, 1%, 0.5% vol/vol).
- **Metabolomic Analysis:** Perform a metabolome analysis on the wild-type, *zwf*, and *zwf glcP* strains to quantify changes in TCA cycle intermediates and NADPH levels.

The NTD/**kanosamine** system represents a fascinating link between antibiotic production, quorum sensing, and central metabolism in bacteria. Future research could focus on exploiting this pathway for metabolic engineering in industrial *Bacillus* strains or investigating its potential as a target for novel antibacterial strategies.

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